Diethyl [(6-chloropyridin-3-yl)methyl]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(6-chloropyridin-3-yl)methyl]propanedioate typically involves the alkylation of diethyl propanedioate (commonly known as diethyl malonate) with a suitable chloropyridinylmethyl halide. The reaction is usually carried out in the presence of a strong base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl malonate. The enolate ion then undergoes nucleophilic substitution with the chloropyridinylmethyl halide to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Diethyl [(6-chloropyridin-3-yl)methyl]propanedioate can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chloropyridinyl group.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium ethoxide in ethanol is commonly used as a base to generate the enolate ion from diethyl malonate.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide can be used to hydrolyze the ester groups.
Decarboxylation: Heating the compound in the presence of a suitable catalyst can facilitate decarboxylation.
Major Products Formed
Nucleophilic Substitution: The major product is this compound.
Hydrolysis: The major products are the corresponding carboxylic acids.
Decarboxylation: The major product is a substituted monocarboxylic acid.
Scientific Research Applications
Diethyl [(6-chloropyridin-3-yl)methyl]propanedioate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science:
Mechanism of Action
The mechanism of action of diethyl [(6-chloropyridin-3-yl)methyl]propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyridinyl group can enhance the compound’s binding affinity to these targets, leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A commonly used ester in organic synthesis, known for its reactivity and versatility.
Ethyl acetoacetate: Another ester used in organic synthesis, particularly in the preparation of ketones and carboxylic acids.
Uniqueness
Diethyl [(6-chloropyridin-3-yl)methyl]propanedioate is unique due to the presence of the chloropyridinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where such properties are desired .
Properties
CAS No. |
61659-01-6 |
---|---|
Molecular Formula |
C13H16ClNO4 |
Molecular Weight |
285.72 g/mol |
IUPAC Name |
diethyl 2-[(6-chloropyridin-3-yl)methyl]propanedioate |
InChI |
InChI=1S/C13H16ClNO4/c1-3-18-12(16)10(13(17)19-4-2)7-9-5-6-11(14)15-8-9/h5-6,8,10H,3-4,7H2,1-2H3 |
InChI Key |
DABCJYKNDFNPEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CN=C(C=C1)Cl)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.